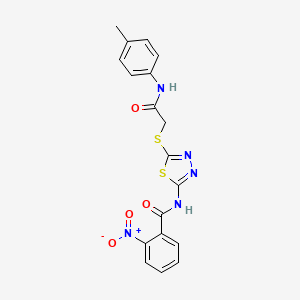

2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiadiazole compounds typically involves a one-step reaction or multi-step processes that yield derivatives with significant biological activities. For instance, the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates has been reported to proceed through a straightforward methodology, often involving the reaction of precursor compounds with specific reagents under controlled conditions to yield the desired thiadiazole derivatives (Navarrete-Vázquez et al., 2012).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to the compound of interest, is characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR. These methods provide detailed information on the molecular framework and the substitution pattern on the thiadiazole ring, which is crucial for understanding the compound's chemical behavior and biological activity (Tahghighi et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions that enhance their biological efficacy. For example, the reaction of thiadiazoles with secondary amines can lead to the formation of novel compounds with potential biological activities. These reactions often involve intermediate formation, ring-opening, and cyclization steps, which are pivotal in creating compounds with desired properties (Androsov, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Enzyme Inhibition

- Protein-Tyrosine Phosphatase 1B Inhibitors : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared and evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), showing potential as rapid reversible inhibitors. These compounds highlight the therapeutic potential in managing conditions like diabetes through enzyme inhibition (Navarrete-Vázquez et al., 2012).

Antiparasitic Activity

- Neospora caninum Tachyzoites : The study on nitazoxanide and other thiazolides against Neospora caninum tachyzoites revealed antiparasitic activity independent of the nitro group, indicating a broad mechanism of action against parasites. This finding suggests potential for the development of novel antiparasitic agents (Esposito et al., 2005).

Antimicrobial and Anticancer Properties

- Thiadiazoline and Pyrazoline Derivatives : Research on thiadiazoline- and pyrazoline-based carboxamides and carbothioamides showed inhibition against nitric oxide synthase, with implications for developing treatments targeting inflammation and potentially cancer (Arias et al., 2018).

Broad-Spectrum Anti-Infective Properties

- Thiazolides : Nitazoxanide and its derivatives, known as thiazolides, have been shown to possess a wide range of activities against helminths, protozoa, enteric bacteria, and viruses. These compounds exhibit multiple mechanisms of action, including the triggering of apoptosis in proliferating mammalian cells, which may also contribute to their antiparasitic and antibacterial efficacy (Hemphill et al., 2012).

Chemical Synthesis and Modification

- Radical Dimerization of Primary Thioamides : A method for the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite was described, showcasing a simple and efficient approach for synthesizing thiadiazole derivatives at room temperature (Chauhan et al., 2018).

Mecanismo De Acción

Target of action

The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The specific target would depend on the exact structure and functional groups present in the compound.

Propiedades

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S2/c1-11-6-8-12(9-7-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)13-4-2-3-5-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCHGSORDZFEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)